molecular formula C8H8O5 B1347093 2,3-Dihydroxy-4-methoxybenzoic acid CAS No. 3934-81-4

2,3-Dihydroxy-4-methoxybenzoic acid

Cat. No. B1347093
Key on ui cas rn: 3934-81-4
M. Wt: 184.15 g/mol
InChI Key: YGDRPEIHNMXLJM-UHFFFAOYSA-N
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Patent
US08338431B2

Procedure details

A suspension of 2,3-dihydroxy-4-methoxybenzoic acid (6.04 g, 32.8 mmol) in 5,6-dihydro-4-methoxy-2H-pyran (20 mL, 152 mmol) was kept at 140° C. for three days. At room temperature ethyl acetate (200 mL) was added and the organic phase was extracted with saturated aqueous NaHCO3 (2×50 mL). The aqueous phase was washed with Et2O (2×40 mL), acidified to pH=1 with concentrated HCl and extracted with dichloromethane (2×50 mL). The organic phase was dried over MgSO4. Evaporation under reduced pressure afforded traces of 2,3-dihydroxy-4-methoxybenzoic acid along with 7-methoxy-2′,3′,5′,6′-tetrahydro-Spiro[1,3-benzodioxole-2,4′-(4H)-pyran]-4-carboxylic acid (1.23 g, 14%). 13C NMR (DMSO) δ 164.9, 148.2, 146.6, 134.5, 123.7, 117.0, 107.1, 106.8, 64.4, 56.0, 35.3.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([OH:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][O:15][C:16]1[CH2:21][CH2:20][O:19][CH2:18][CH:17]=1>C(OCC)(=O)C>[OH:1][C:2]1[C:10]([OH:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:13][O:12][C:9]1[C:14]2[O:15][C:16]3([O:1][C:2]=2[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=1)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3

Inputs

Step One
Name
Quantity
6.04 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
COC1=CCOCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with saturated aqueous NaHCO3 (2×50 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with Et2O (2×40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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